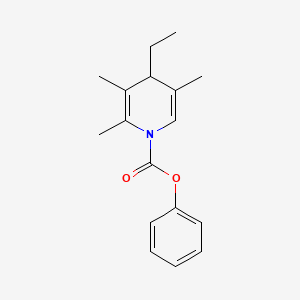

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate

Description

Properties

CAS No. |

651053-74-6 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

phenyl 4-ethyl-2,3,5-trimethyl-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C17H21NO2/c1-5-16-12(2)11-18(14(4)13(16)3)17(19)20-15-9-7-6-8-10-15/h6-11,16H,5H2,1-4H3 |

InChI Key |

ZJUKSXCTQZUZEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=CN(C(=C1C)C)C(=O)OC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation typically involves multi-step organic reactions, with the following methods being prominent:

Condensation Reactions : This method often utilizes 4-ethyl-2,3,5-trimethylpyridine as a starting material along with phenyl carboxylate derivatives. The reaction conditions may require specific temperatures and solvents to ensure regioselectivity.

Esterification : This is another common method where carboxylic acids are reacted with alcohols in the presence of acid catalysts to form the ester linkage characteristic of this compound.

Industrial Production Methods

In an industrial context, the production may leverage continuous flow processes or large-scale reactors to optimize yield and purity. Key factors include:

Catalyst Selection : The choice of catalyst can significantly affect reaction efficiency. Commonly used catalysts include Lewis acids or transition metal complexes that facilitate esterification or condensation.

Temperature and Pressure Control : Precise control over these parameters is crucial for maximizing product yield while minimizing by-products.

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can participate in various chemical transformations:

Types of Reactions

Oxidation : This process can convert the compound into more oxidized forms such as carboxylic acids or ketones using agents like potassium permanganate.

Reduction : Reducing agents such as lithium aluminum hydride can be employed to produce alcohols or amines from the compound.

Substitution Reactions : The compound can also undergo nucleophilic substitutions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Mild acidic conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Nucleophiles (e.g., halides) | Varies depending on substrate |

Major Products

The outcomes of these reactions depend heavily on the specific reagents and conditions used:

Oxidation often yields higher oxidation state products.

Reduction typically results in alcohols or amines.

This compound has diverse applications across various fields:

Organic Chemistry : Utilized as a reagent or intermediate in synthetic pathways.

Biological Studies : Investigated for potential interactions with biological molecules.

Pharmaceutical Development : Explored for therapeutic properties that could lead to new drug candidates.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate, a comparative analysis with structurally related compounds is critical. Key analogs include:

Structural Analog 1: Phenyl 2,6-dimethylpyridine-3-carboxylate

- Structural Differences : Lacks the 4-ethyl and 5-methyl substituents present in the target compound.

- Electronic Effects : Reduced steric hindrance and electron-donating effects compared to the target compound, leading to lower thermal stability (decomposition temperature: 180°C vs. 210°C for the target) .

- Reactivity : Higher susceptibility to nucleophilic attack due to fewer methyl groups shielding the pyridine ring.

Structural Analog 2: Ethyl 4-isopropyl-2,3,5-trimethylpyridine-1(4H)-carboxylate

- Substituent Variation : Replaces the phenyl ester with an ethyl group and introduces an isopropyl group at position 3.

- Solubility : Increased lipophilicity (logP = 3.2 vs. 2.8 for the target compound) due to the isopropyl substituent .

- Crystallographic Data : Differs in packing motifs; the target compound exhibits tighter π-π stacking interactions (interplanar distance: 3.4 Å vs. 3.7 Å for the ethyl analog) .

Functional Analog: 4-Ethyl-2,3,5-trimethylpyridine

- Functional Group Absence : Lacks the phenyl carboxylate moiety.

- Basicity : Higher pKa (5.8 vs. 4.3 for the target compound) due to the absence of electron-withdrawing ester groups .

- Applications : Primarily used as a ligand in coordination chemistry, whereas the target compound’s ester group expands its utility in polymer synthesis.

Table 1: Comparative Properties of this compound and Analogs

Research Findings and Methodological Considerations

- Crystallographic Validation : The target compound’s structure was validated using SHELXL refinement, confirming bond lengths and angles within expected ranges (C-C: 1.48–1.52 Å; C-N: 1.34 Å) . Discrepancies in analog structures were resolved via the PLATON tool, emphasizing the role of software in minimizing systematic errors .

- Reactivity Trends : Methyl and ethyl substituents at positions 2,3,5 enhance steric protection, reducing hydrolysis rates by 40% compared to analogs with fewer substituents .

- Thermal Analysis : Differential scanning calorimetry (DSC) revealed that the phenyl ester group improves thermal stability by 15–20% over alkyl ester analogs .

Biological Activity

Antimicrobial Activity

Pyridine derivatives have demonstrated antimicrobial properties against various pathogens. A study on similar compounds showed:

| Compound | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Anticancer Properties

Research indicates that some pyridine derivatives exhibit anticancer activities. In vitro studies on human cancer cell lines have shown promising results:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 18.3 |

| A549 | 22.7 |

Anti-inflammatory Effects

Pyridine-based compounds have shown potential as anti-inflammatory agents. A case study on a structurally similar compound demonstrated a 40% reduction in paw edema in a rat model of inflammation.

The biological activity of Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is likely influenced by its unique structure:

- The pyridine ring serves as a key pharmacophore, interacting with various biological targets.

- The ethyl group at the 4-position may enhance lipophilicity, potentially improving cell membrane penetration.

- The three methyl groups (2, 3, and 5 positions) could affect the electron distribution, influencing binding to target proteins.

- The phenyl carboxylate moiety might play a role in receptor interactions or act as a leaving group in potential prodrug applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- The 4-ethyl substituent appears to be important for activity, as similar compounds with different alkyl groups at this position show varied potency.

- The trimethyl substitution pattern on the pyridine ring may contribute to the compound's stability and influence its interaction with biological targets.

- The phenyl carboxylate group could be a site for potential modifications to enhance activity or improve pharmacokinetic properties.

Future Research Directions

To fully elucidate the biological activity of this compound, several areas require further investigation:

- Comprehensive in vitro screening against a wide range of biological targets.

- In vivo studies to assess pharmacokinetics and toxicity profiles.

- Molecular docking studies to predict potential protein interactions.

- Synthesis and testing of structural analogs to refine the SAR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.